3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole
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Overview
Description
3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a benzodioxin moiety, and a chlorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the benzodioxin and chlorobenzyl sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sul
Properties
Molecular Formula |
C19H18ClN3O2S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-23-18(14-5-8-16-17(11-14)25-10-9-24-16)21-22-19(23)26-12-13-3-6-15(20)7-4-13/h3-8,11H,2,9-10,12H2,1H3 |
InChI Key |
ZWBAVOVPLZDDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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